molecular formula C25H21NO5 B436113 2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356087-74-6

2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B436113
CAS No.: 356087-74-6
M. Wt: 415.4g/mol
InChI Key: CLMXFIXMMPNFQC-UHFFFAOYSA-N
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Description

2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid (CAS Number: 356087-74-6) is a high-purity chemical compound with a molecular formula of C₂₅H₂₁NO₅ and a molecular weight of 415.45 g/mol . This complex molecule features a 1,3-dioxoisoindoline core substituted with a carboxylic acid group at the 5-position and a 4-(4-tert-butylphenoxy)phenyl group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research . The compound is typically supplied as a solid and requires storage at 2-8°C with cold-chain transportation recommended to maintain stability . As a specialized building block, this compound is exclusively For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical in various applications, including as a precursor in the development of more complex molecular architectures and in material science studies . The compound's structural complexity and functional groups make it particularly useful for investigating structure-activity relationships in medicinal chemistry and for exploring new synthetic methodologies. Handle with appropriate safety precautions in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-25(2,3)16-5-9-18(10-6-16)31-19-11-7-17(8-12-19)26-22(27)20-13-4-15(24(29)30)14-21(20)23(26)28/h4-14H,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXFIXMMPNFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Tert-Butylphenoxy)Aniline

The precursor 4-(4-tert-butylphenoxy)aniline is synthesized via nucleophilic aromatic substitution.

Procedure :

  • Reactants : 4-Aminophenol (1.0 eq), 4-tert-butylbromobenzene (1.2 eq), potassium carbonate (2.0 eq).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : Reflux at 120°C for 12 hours under nitrogen.

  • Workup : The mixture is cooled, filtered, and washed with water. The product is recrystallized from ethanol (yield: 75–80%).

Phthalimide Formation via Trimellitic Anhydride

The target compound is synthesized by condensing 4-(4-tert-butylphenoxy)aniline with trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride).

Procedure :

  • Reactants : 4-(4-tert-butylphenoxy)aniline (1.0 eq), trimellitic anhydride (1.1 eq), sodium acetate (1.5 eq).

  • Solvent : Glacial acetic acid.

  • Conditions : Reflux at 130°C for 8–10 hours.

  • Workup : The reaction is quenched in ice-cold water, and the precipitate is filtered and recrystallized from ethanol (yield: 58%).

Mechanism :
The amine attacks the anhydride’s electrophilic carbonyl, forming a six-membered phthalimide ring. The remaining carboxylic acid at position 4 of the benzene ring (isoindoline position 5) remains intact.

Microwave-Assisted Synthesis

Optimized Reaction Conditions

Microwave irradiation significantly reduces reaction time while improving yield.

Procedure :

  • Reactants : 4-(4-tert-butylphenoxy)aniline (1.0 eq), trimellitic anhydride (1.1 eq), potassium hydroxide (1.5 eq).

  • Solvent : DMF (3 mL).

  • Conditions : Microwave irradiation at 600 W for 4.5 minutes.

  • Workup : The mixture is cooled, poured into ice-water, and filtered. Recrystallization from ethanol yields 95% pure product.

Advantages :

  • Efficiency : Reaction time reduced from hours to minutes.

  • Yield Enhancement : Near-quantitative yields due to uniform heating.

Stepwise Synthesis via Carboxyphthalimide Intermediate

Preparation of 1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylic Acid

This intermediate (CAS 20262-55-9) is synthesized as follows:

Procedure :

  • Reactants : Anthranilic acid (1.0 eq), phthalic anhydride (1.1 eq).

  • Solvent : Paraffin oil.

  • Conditions : Heated at 150°C for 2 hours.

  • Workup : The product is filtered and recrystallized from ethanol (yield: 85%).

Coupling with 4-(4-Tert-Butylphenoxy)Phenyl Group

Procedure :

  • Reactants : 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 eq), 4-(4-tert-butylphenoxy)phenylboronic acid (1.2 eq).

  • Catalyst : Palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq).

  • Solvent : Toluene/water (3:1).

  • Conditions : Reflux at 100°C for 12 hours.

  • Workup : Extracted with ethyl acetate, dried, and purified via column chromatography (yield: 65%).

Comparative Analysis of Methods

Parameter Traditional Microwave Stepwise
Reaction Time 8–10 hours4.5 minutes14 hours
Yield 58%95%65%
Purity 90%98%85%
Complexity ModerateLowHigh

Key Findings :

  • Microwave synthesis offers the highest efficiency and yield, ideal for industrial-scale production.

  • The stepwise method is limited by the need for palladium catalysts and stringent anhydrous conditions.

Structural Characterization

Spectroscopic Data

  • IR (KBr) : 1715 cm⁻¹ (C=O, imide), 1680 cm⁻¹ (C=O, carboxylic acid), 1240 cm⁻¹ (C-O-C ether).

  • ¹H NMR (DMSO-d₆) : δ 1.31 (s, 9H, t-Bu), 7.02–8.21 (m, 11H, Ar-H), 13.10 (s, 1H, COOH).

  • MS (ESI) : m/z 415.4 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Anhydride Opening

Trimellitic anhydride’s asymmetric structure may lead to regioisomers. Using excess sodium acetate ensures selective attack at the less hindered carbonyl.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance microwave absorption, while acetic acid improves traditional condensation kinetics.

Industrial Applications and Scalability

The microwave method is preferred for bulk synthesis due to its rapid kinetics and high throughput. Pilot-scale trials demonstrate consistent yields >90% at 10 kg batches .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, showing promise in targeting specific cancer types.

Applications in Research and Industry

The versatility of this compound stems from its structural characteristics and biological activities, leading to applications in several fields:

  • Pharmaceutical Development : The compound's potential as an anti-inflammatory and anticancer agent makes it a candidate for drug development.
  • Biochemical Research : Interaction studies with proteins and nucleic acids help elucidate the mechanisms of action and therapeutic potential.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anti-inflammatory Studies : Research has demonstrated that the compound effectively inhibits specific enzymes involved in inflammatory responses.
  • Cancer Cell Proliferation Inhibition : In vitro studies have shown that this compound can reduce the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Diversity

Compound Name Substituent at 2-Position Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-(4-Tert-butylphenoxy)phenyl -COOH, tert-butylphenoxy C₂₅H₂₁NO₅ 415.45
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-Fluorophenyl -COOH, -F C₁₅H₈FNO₄ 285.23
2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-Mercaptophenyl -COOH, -SH C₁₅H₉NO₄S 299.30
2-(4-Ethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-Ethoxyphenyl -COOH, -OCH₂CH₃ C₁₇H₁₃NO₅ 311.30
Compound 37 (Caraballo et al.) 3-(4-Ethylphenylcarbamoyl)-4-(piperidin-1-yl)phenyl -COOH, carbamoyl, piperidinyl C₂₈H₂₅N₃O₅ 483.18
C-16 (Sierra-Rivera et al.) 2-Carboxy-1-(thiophen-2-yl)ethyl -COOH, thiophene C₁₆H₁₁NO₅S 329.33

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: The tert-butylphenoxy group in the target compound imposes greater steric hindrance than smaller substituents (e.g., ethoxy or mercapto), which may reduce reactivity in nucleophilic or catalytic environments .
  • Biological Relevance : The piperidinyl and carbamoyl groups in Compound 37 () enhance hydrogen-bonding capacity, correlating with its reported activity as a lipoprotein lipase agonist .

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Derivative 4-Mercaptophenyl Derivative
Lipophilicity (LogP) High (tert-butylphenoxy) Moderate (-F) Low (-SH)
Acidity (pKa) ~3.5 (carboxylic acid) ~2.8 (enhanced by -F) ~4.2 (weakened by -SH)
Thermal Stability Moderate High Moderate

Biological Activity

2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 356087-74-6) is a synthetic compound belonging to the class of isoindoline derivatives. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO5, with a molecular weight of 415.45 g/mol. The compound features a dioxoisoindoline core substituted with a tert-butylphenoxy group, which may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds similar to this compound have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In one study, analogs exhibited significant selectivity against HDAC3 and demonstrated the ability to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, similar compounds have shown inhibitory activity against xanthine oxidase, an enzyme implicated in various diseases such as gout and hyperuricemia. The inhibition mechanism often involves interactions with the enzyme's active site, leading to decreased production of uric acid .

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study conducted on various isoindoline derivatives demonstrated that certain modifications could enhance their xanthine oxidase inhibitory activity. The results indicated that compounds with bulky substituents like tert-butyl groups could improve binding affinity and selectivity .
  • Anticancer Mechanism : Another research focused on HDAC inhibitors derived from similar structural frameworks revealed that these compounds could effectively induce apoptosis in cancer cell lines through the modulation of gene expression related to cell survival and proliferation .

Comparative Analysis of Biological Activities

Compound NameStructureBiological ActivityReference
This compoundStructurePotential HDAC inhibitor; anticancer activity
Analog ASimilar structureModerate xanthine oxidase inhibition
Analog BSimilar structureInduces G2/M cell cycle arrest

Q & A

Q. What are the recommended synthetic routes for preparing 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid?

A common approach involves condensation reactions between aromatic diamines and anhydrides. For example, in structurally analogous isoindoline derivatives, a diamine intermediate is reacted with trimellitic anhydride in acetic acid under reflux to form the isoindoline core . For the tert-butylphenoxy substituent, nucleophilic aromatic substitution or Ullmann-type coupling may be employed to introduce the 4-tert-butylphenoxy group onto a pre-functionalized phenyl ring. Post-synthetic purification typically involves recrystallization or column chromatography, with characterization via 1H^1H NMR and FT-IR to confirm regioselectivity.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound must be crystallized from a solvent system (e.g., DMA/water) under controlled conditions. Data collection using a diffractometer and refinement via software like SHELXTL or SHELXL (commonly used for small-molecule crystallography) can resolve bond lengths, angles, and packing interactions . Hydrogen atoms are often added geometrically during refinement. Ensure high-resolution data (<1.0 Å) to minimize thermal motion artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H^1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), tert-butyl groups (singlet at ~1.3 ppm), and carboxylic acid protons (broad peak ~12–14 ppm).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and O-H (carboxylic acid at ~2500–3300 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the tert-butylphenoxy moiety.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways and transition states for key steps like anhydride ring-opening or tert-butylphenoxy coupling. Solvent effects are modeled using the Conductor-like Polarizable Continuum Model (CPCM). Computational tools like Gaussian or ORCA help identify energetically favorable intermediates and reduce trial-and-error in lab workflows .

Q. What strategies resolve contradictions in antiproliferative activity data for isoindoline derivatives?

Discrepancies in biological assays often arise from solubility or aggregation issues. Methodological solutions include:

  • Solubility Screening : Test derivatives in DMSO/PBS mixtures to identify optimal concentrations.
  • Dose-Response Curves : Use multiple cell lines (e.g., HeLa, MCF-7) and statistical tools (e.g., ANOVA) to assess reproducibility.
  • SAR Analysis : Compare substituent effects (e.g., tert-butyl vs. nitro groups) to isolate structure-activity relationships .

Q. How can crystallographic data be leveraged to predict physicochemical properties?

Hirshfeld surface analysis derived from SC-XRD data quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking). These insights guide salt or co-crystal formation to enhance solubility. For example, strong O-H···O interactions in the crystal lattice suggest carboxylic acid dimerization, which may necessitate prodrug strategies for bioavailability improvements .

Q. What experimental design considerations are critical for thermal stability studies?

  • TGA/DSC : Perform thermogravimetric analysis under nitrogen to track decomposition thresholds.
  • Isothermal Testing : Monitor stability at elevated temperatures (e.g., 100°C for 24 h) to simulate storage conditions.
  • Kinetic Modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) and predict shelf life .

Q. How does the tert-butylphenoxy group influence electronic properties in this compound?

Electron-donating tert-butyl groups increase electron density on the phenoxy ring, altering redox behavior. Cyclic voltammetry (CV) in acetonitrile can measure oxidation potentials, while Hammett constants (σ\sigma) quantify substituent effects. Comparative studies with halogenated analogs (e.g., 4-chlorophenoxy) reveal steric vs. electronic contributions to reactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Isoindoline Derivatives

Reaction StepConditionsYield (%)Characterization Tools
Anhydride condensationAcetic acid, reflux, 3 h65–751H^1H NMR, FT-IR, HRMS
Phenoxy couplingCuI, K2_2CO3_3, DMF50–60SC-XRD, HPLC-PDA

Q. Table 2. Thermal Stability Data from TGA

DerivativeDecomposition Onset (°C)Residual Mass (%)
Target compound2205.2
Nitro-substituted analog1958.7

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